Unprotected 6-bromopyridin-3-amine can poison Pd catalysts and trigger N-arylation side reactions, lowering yields. This Boc-protected building block (CAS 218594-15-1) directly resolves these bottlenecks.
tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS: 218594-15-1) is a highly versatile, orthogonally protected halogenated pyridine building block utilized extensively in pharmaceutical and agrochemical synthesis. Structurally, it features a reactive bromine atom at the 6-position, which serves as an ideal handle for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formations, paired with a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position. This specific substitution pattern makes it a critical precursor for synthesizing complex heterocycles, including pyrrolo[2,3-c]pyridines and spirocyclic compounds [1]. For industrial buyers and medicinal chemists, procuring this pre-protected intermediate streamlines multi-step syntheses, offering superior shelf stability and immediate readiness for cross-coupling workflows compared to its unprotected counterparts[2].
A common procurement mistake is substituting tert-butyl (6-bromopyridin-3-yl)carbamate with the cheaper, unprotected analog, 6-bromopyridin-3-amine. While the free amine has a lower upfront cost, its use introduces severe downstream inefficiencies. The unprotected primary amine can coordinate with palladium catalysts during Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, leading to catalyst poisoning, sluggish reaction rates, and the need for expensive, specialized ligands [1]. Furthermore, the free amine is highly susceptible to unwanted N-arylation and polyalkylation side reactions during subsequent functionalization steps. Procuring the Boc-protected form eliminates these issues, ensuring strict regiocontrol during alkylation and maximizing catalyst turnover, which ultimately reduces the total cost of goods in scaled-up manufacturing [2].
In palladium-catalyzed cross-coupling reactions, the presence of a free amine on a pyridine ring often inhibits the catalyst via competitive coordination. Utilizing tert-butyl (6-bromopyridin-3-yl)carbamate allows for standard Suzuki and Negishi coupling yields of 70-90% using low catalyst loadings (e.g., 1-5 mol% Pd(dppf)Cl2). In contrast, the unprotected 6-bromopyridin-3-amine frequently suffers from lower yields or requires significantly higher catalyst loadings (>5 mol%) and specialized ligands to overcome palladium coordination[1].
| Evidence Dimension | Cross-coupling yield and catalyst loading |
| Target Compound Data | 70-90% yield with standard 1-5 mol% Pd loading |
| Comparator Or Baseline | Unprotected 6-bromopyridin-3-amine (often <50% yield without specialized ligands or >5 mol% Pd) |
| Quantified Difference | Significant improvement in yield and reduction in expensive Pd catalyst consumption |
| Conditions | Suzuki-Miyaura / Negishi coupling with arylboronic acids or zinc reagents, Pd(dppf)Cl2, standard base/solvent |
Lowering palladium catalyst loading while maintaining high yields directly reduces manufacturing costs and simplifies heavy metal remediation in API synthesis.
When synthesizing secondary amine precursors, such as those used for neuroimaging agents, strict mono-alkylation is required. Deprotonation of tert-butyl (6-bromopyridin-3-yl)carbamate with sodium hydride followed by reaction with alkyl halides (e.g., 1-fluoro-3-iodopropane) cleanly yields the desired N-alkylated product in high purity (>85% yield). Attempting the same alkylation on the free 6-bromopyridin-3-amine results in a complex, hard-to-separate statistical mixture of unreacted, mono-alkylated, and poly-alkylated products[1].
| Evidence Dimension | Alkylation product purity and yield |
| Target Compound Data | Clean mono-alkylation (>85% yield of target intermediate) |
| Comparator Or Baseline | Unprotected free amine (yields statistical mixtures of polyalkylated byproducts) |
| Quantified Difference | Near-quantitative selectivity for mono-alkylation vs. complex mixture |
| Conditions | NaH deprotonation in DMF at 0 °C, followed by addition of alkyl halide |
Procuring the Boc-protected compound eliminates the need for complex chromatographic separations, saving time and solvent in scale-up.
The tert-butyloxycarbonyl (Boc) group provides excellent stability under the strongly basic conditions typical of cross-coupling and alkylation. Once the core skeleton is built, the Boc group on tert-butyl (6-bromopyridin-3-yl)carbamate can be quantitatively cleaved (>95% yield) using mild acidic conditions (such as 4N HCl in dioxane or TFA/DCM). This orthogonal cleavage is vastly superior to acetyl or formyl protecting groups, which require harsh basic or acidic hydrolysis that can degrade sensitive downstream functional groups [1].
| Evidence Dimension | Deprotection yield and condition mildness |
| Target Compound Data | >95% cleavage yield under mild acidic conditions (TFA or HCl/dioxane) |
| Comparator Or Baseline | Acetyl-protected analogs (require harsh hydrolysis, risking side reactions) |
| Quantified Difference | Quantitative recovery without degrading sensitive pharmacophores |
| Conditions | 4N HCl in 1,4-dioxane or TFA/DCM at room temperature |
Reliable, mild deprotection ensures that late-stage synthetic intermediates are not destroyed, preserving the value of the synthesized API.
Because it allows for clean, regioselective N-alkylation (e.g., with fluorinated alkyl chains) and subsequent cross-coupling, this compound is the optimal starting material for synthesizing pyrrolo[2,3-c]pyridine-based Tau PET tracers used in Alzheimer's disease research[1].
The compound is utilized in the synthesis of triazole carbamate pyridyl sulfonamides and other LPAR1 antagonists. The Boc protection is critical here to prevent side reactions during the attachment of complex core scaffolds via Negishi or Suzuki couplings before final deprotection and functionalization [2].
For CROs and pharmaceutical companies building libraries of heteroaryl compounds, procuring this pre-protected building block allows for immediate parallel cross-coupling at the 6-position, followed by uniform acidic deprotection to yield free amines for combinatorial amide bond formation [3].
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